

Application Notes and Protocols for 9-Methylstreptimidone Antifungal Assay

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Compound of Interest

Compound Name: 9-Methylstreptimidone

Cat. No.: B1667553

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Introduction

9-Methylstreptimidone is a glutarimide antibiotic with demonstrated antifungal properties. This document provides detailed protocols for assessing its antifungal activity, based on established methodologies. **9-Methylstreptimidone** has been shown to be effective against the phytopathogenic fungus *Colletotrichum orbiculare*, the causative agent of cucumber anthracnose.[1][2] Its mechanism of action involves the disruption of crucial cellular processes, including material metabolism and energy synthesis. Specifically, it has been found to interfere with the citrate cycle and oxidative phosphorylation, while also compromising the integrity of the fungal cell wall.[1]

Quantitative Antifungal Activity

The antifungal potency of **9-Methylstreptimidone** and the related compound streptimidone has been quantified against several plant pathogenic fungi. The following tables summarize the available data.

Table 1: In Vitro Antifungal Activity of **9-Methylstreptimidone**

Fungal Species	Test Method	Endpoint	Concentration (µg/mL)	Reference
Colletotrichum orbiculare	Mycelial Growth Inhibition	EC ₅₀	1.09	[1][2]
Colletotrichum orbiculare (in vivo)	Control Efficacy	2 x EC ₅₀	76.9%	[1]
Colletotrichum orbiculare (in vivo)	Control Efficacy	4 x EC ₅₀	87.6%	[1]

Table 2: In Vitro Antifungal Activity of Streptimidone (a related glutarimide antibiotic)

Fungal Species	Test Method	Endpoint	Concentration (µg/mL)	Reference
Phytophthora capsici	Broth Microdilution	MIC	~3-10	[3]
Didymella bryoniae	Broth Microdilution	MIC	~3-10	[3]
Magnaporthe grisea	Broth Microdilution	MIC	~3-10	[3]
Botrytis cinerea	Broth Microdilution	MIC	~3-10	[3]

Experimental Protocols

The following protocols are adapted from established standards for antifungal susceptibility testing of filamentous fungi, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of **9-Methylstreptimidone** that inhibits the visible growth of a fungus.

Materials:

- **9-Methylstreptimidone**
- Fungal isolate of interest
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Sterile water, saline, or 0.05% Tween 80
- Hemocytometer or other cell counting device
- Incubator

Procedure:

- Preparation of **9-Methylstreptimidone** Stock Solution:
 - Dissolve **9-Methylstreptimidone** in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
 - Further dilute the stock solution in RPMI-1640 medium to create a working stock.
- Preparation of Microtiter Plates:
 - Add 100 μ L of RPMI-1640 medium to all wells of a 96-well plate except the first column.

- Add 200 μL of the working stock of **9-Methylstreptimidone** to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 μL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 μL from the last well. This will create a range of concentrations of the compound.
- Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.
- Inoculum Preparation:
 - Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.
 - Harvest conidia or spores by flooding the plate with sterile saline or 0.05% Tween 80 and gently scraping the surface.
 - Adjust the spore suspension to a concentration of 0.4×10^4 to 5×10^4 CFU/mL using a hemocytometer. This suspension should be further diluted 1:1 in RPMI-1640 medium.
- Inoculation and Incubation:
 - Add 100 μL of the final diluted inoculum to each well of the microtiter plate.
 - Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.
- MIC Determination:
 - The MIC is the lowest concentration of **9-Methylstreptimidone** at which there is no visible growth of the fungus. This can be determined visually or by using a microplate reader to measure absorbance at a specific wavelength (e.g., 530 nm).

Protocol 2: Mycelial Growth Inhibition Assay for EC₅₀ Determination

This protocol is used to determine the concentration of **9-Methylstreptimidone** that inhibits fungal mycelial growth by 50%.

Materials:

- **9-Methylstreptimidone**
- Fungal isolate of interest
- Potato Dextrose Agar (PDA) or other suitable solid medium
- Sterile petri dishes
- Sterile cork borer or scalpel
- Incubator

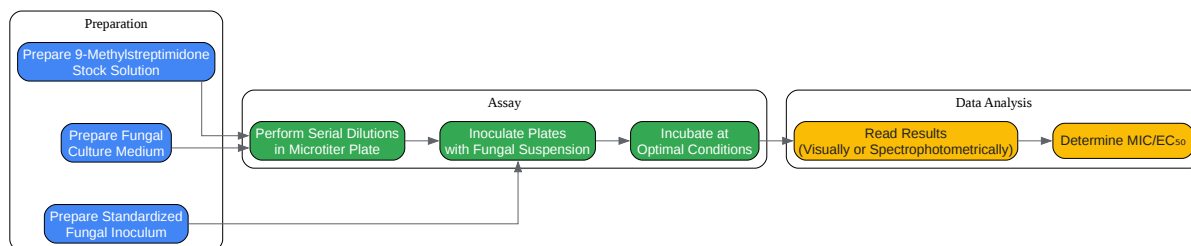
Procedure:

- Preparation of Fungicide-Amended Media:
 - Prepare PDA medium and autoclave.
 - Cool the medium to approximately 45-50°C.
 - Add appropriate volumes of a stock solution of **9-Methylstreptimidone** to the molten agar to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/mL).
 - Pour the amended and non-amended (control) PDA into sterile petri dishes.
- Inoculation:
 - From a fresh, actively growing culture of the fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
 - Place the mycelial plug, mycelial side down, in the center of each PDA plate.
- Incubation:

- Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached a significant portion of the plate diameter.
- Data Collection and EC₅₀ Calculation:
 - Measure the diameter of the fungal colony on each plate in two perpendicular directions.
 - Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
 - $\% \text{ Inhibition} = [(dc - dt) / dc] \times 100$
 - Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
 - Plot the percentage of inhibition against the logarithm of the **9-Methylstreptimidone** concentration.
 - The EC₅₀ value is the concentration that causes 50% inhibition of mycelial growth, which can be determined by regression analysis.

Visualizations

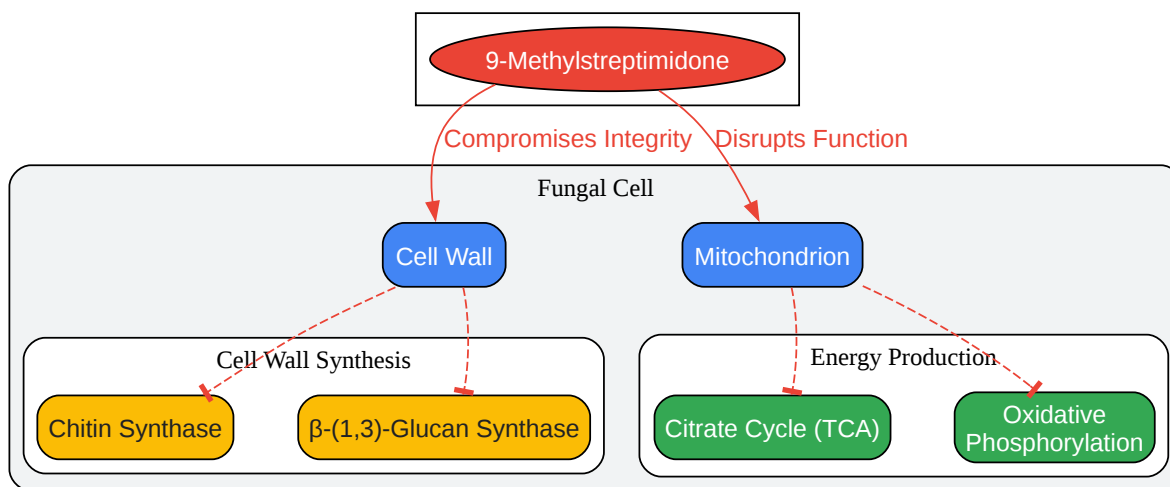
Logical Workflow for Antifungal Susceptibility Testing



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Caption: Workflow for in vitro antifungal susceptibility testing of **9-Methylstreptimidone**.

Proposed Mechanism of Action of 9-Methylstreptimidone



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Caption: Proposed multimodal antifungal mechanism of **9-Methylstreptimidone**.

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References

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